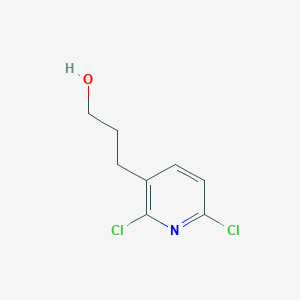
(R)-1-Boc-3-(4-methoxyphenyl)-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Boc-3-(4-methoxyphenyl)-2-propanamine is a chiral amine compound that features a tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-3-(4-methoxyphenyl)-2-propanamine typically involves the following steps:
Protection of the amine group: The starting material, ®-3-(4-methoxyphenyl)-2-propanamine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.
Purification: The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of ®-1-Boc-3-(4-methoxyphenyl)-2-propanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-3-(4-methoxyphenyl)-2-propanamine can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Deprotection: ®-3-(4-methoxyphenyl)-2-propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
®-1-Boc-3-(4-methoxyphenyl)-2-propanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-Boc-3-(4-methoxyphenyl)-2-propanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-3-(4-methoxyphenyl)-2-propanamine: The deprotected form of the compound.
(S)-1-Boc-3-(4-methoxyphenyl)-2-propanamine: The enantiomer of the compound.
®-1-Boc-3-(4-hydroxyphenyl)-2-propanamine: A similar compound with a hydroxy group instead of a methoxy group.
Uniqueness
®-1-Boc-3-(4-methoxyphenyl)-2-propanamine is unique due to its specific stereochemistry and the presence of both a Boc protecting group and a methoxyphenyl group
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)10-12(16)9-11-5-7-13(18-4)8-6-11/h5-8,12H,9-10,16H2,1-4H3 |
InChI Key |
NGUKQBBHMHKDBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13690735.png)



![5-Bromo-4-[4-(tert-butyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13690752.png)
![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride](/img/structure/B13690776.png)
![(R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one](/img/structure/B13690782.png)
![1-Oxaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13690790.png)
![Methyl (S)-4-[(2-Methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinolin-4-ylamino)butanoate](/img/structure/B13690791.png)




